

Synthesis of N'-hydroxy-2-methylpropanimidamide: A Detailed Protocol for Researchers

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Compound of Interest

Compound Name: *N'*-hydroxy-2-methylpropanimidamide

Cat. No.: B3023365

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Abstract

This application note provides a comprehensive protocol for the synthesis of **N'-hydroxy-2-methylpropanimidamide**, a valuable intermediate in drug discovery and development. The synthesis is achieved through the reaction of 2-methylpropanenitrile (isobutyronitrile) with hydroxylamine. This document outlines the detailed experimental procedure, including reaction setup, purification, and characterization of the final product. All quantitative data is summarized for clarity, and a signaling pathway diagram relevant to potential applications is provided. This protocol is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

N'-hydroxy-2-methylpropanimidamide, also known as N'-hydroxy-isobutyramidoxime, belongs to the class of amidoximes. Amidoximes are an important functional group in medicinal chemistry, often used as precursors for the synthesis of various heterocyclic compounds and as bioisosteres for other functional groups. The synthesis of amidoximes is most commonly and efficiently achieved through the addition of hydroxylamine to a nitrile precursor. This document details a specific and reproducible protocol for the synthesis of **N'-hydroxy-2-methylpropanimidamide**.

Materials and Methods

Materials

- 2-Methylpropanenitrile (Isobutyronitrile)
- Hydroxylamine (50% aqueous solution)
- Ethanol
- Ethyl acetate
- Hexane
- Anhydrous magnesium sulfate
- Deionized water

Equipment

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating plate
- Rotary evaporator
- Separatory funnel
- Glassware for extraction and filtration
- NMR spectrometer
- Mass spectrometer

Experimental Protocol

A detailed protocol for the synthesis of **N'-hydroxy-2-methylpropanimidamide** is provided below, adapted from established procedures for the synthesis of aliphatic amidoximes.

1. Reaction Setup:

- In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylpropanenitrile (1.0 eq) in ethanol (20 mL).
- To this solution, add a 50% aqueous solution of hydroxylamine (2.0 eq).
- Attach a reflux condenser to the flask.

2. Reaction Execution:

- Heat the reaction mixture to reflux with vigorous stirring.
- Maintain the reflux for 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

3. Work-up and Extraction:

- After 8 hours, allow the reaction mixture to cool to room temperature.
- Remove the ethanol under reduced pressure using a rotary evaporator.
- To the resulting residue, add deionized water (30 mL) and ethyl acetate (30 mL).
- Transfer the mixture to a separatory funnel and shake vigorously.
- Separate the organic layer.
- Extract the aqueous layer with ethyl acetate (2 x 20 mL).
- Combine all organic layers.

4. Drying and Solvent Removal:

- Dry the combined organic layer over anhydrous magnesium sulfate.
- Filter the drying agent.

- Remove the ethyl acetate under reduced pressure using a rotary evaporator to yield the crude product.

5. Purification:

- The crude **N'-hydroxy-2-methylpropanimidamide** can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
- Alternatively, recrystallization from a suitable solvent system such as ethanol/water or dichloromethane/petroleum ether can be employed.

Data Presentation

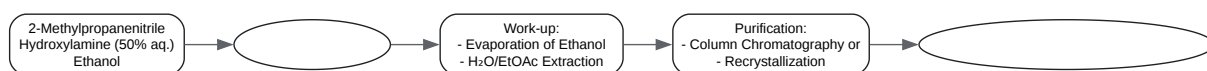
The following table summarizes the key quantitative data for the synthesis of **N'-hydroxy-2-methylpropanimidamide**.

Parameter	Value
Reactants	
2-Methylpropanenitrile	1.0 eq
Hydroxylamine (50% aq.)	2.0 eq
Reaction Conditions	
Solvent	Ethanol
Temperature	Reflux
Reaction Time	8 hours
Product	
Yield	Not explicitly reported in literature
Purity	>95% (after purification)
Characterization	
Molecular Formula	C ₄ H ₁₀ N ₂ O
Molecular Weight	102.14 g/mol
Predicted MS ([M+H] ⁺)	103.0866 m/z ^[1]
Predicted MS ([M+Na] ⁺)	125.0685 m/z ^[1]

Note: Experimental yield and specific NMR data for **N'-hydroxy-2-methylpropanimidamide** are not readily available in the cited literature. The provided mass spectrometry data is predicted.

Diagrams

Experimental Workflow

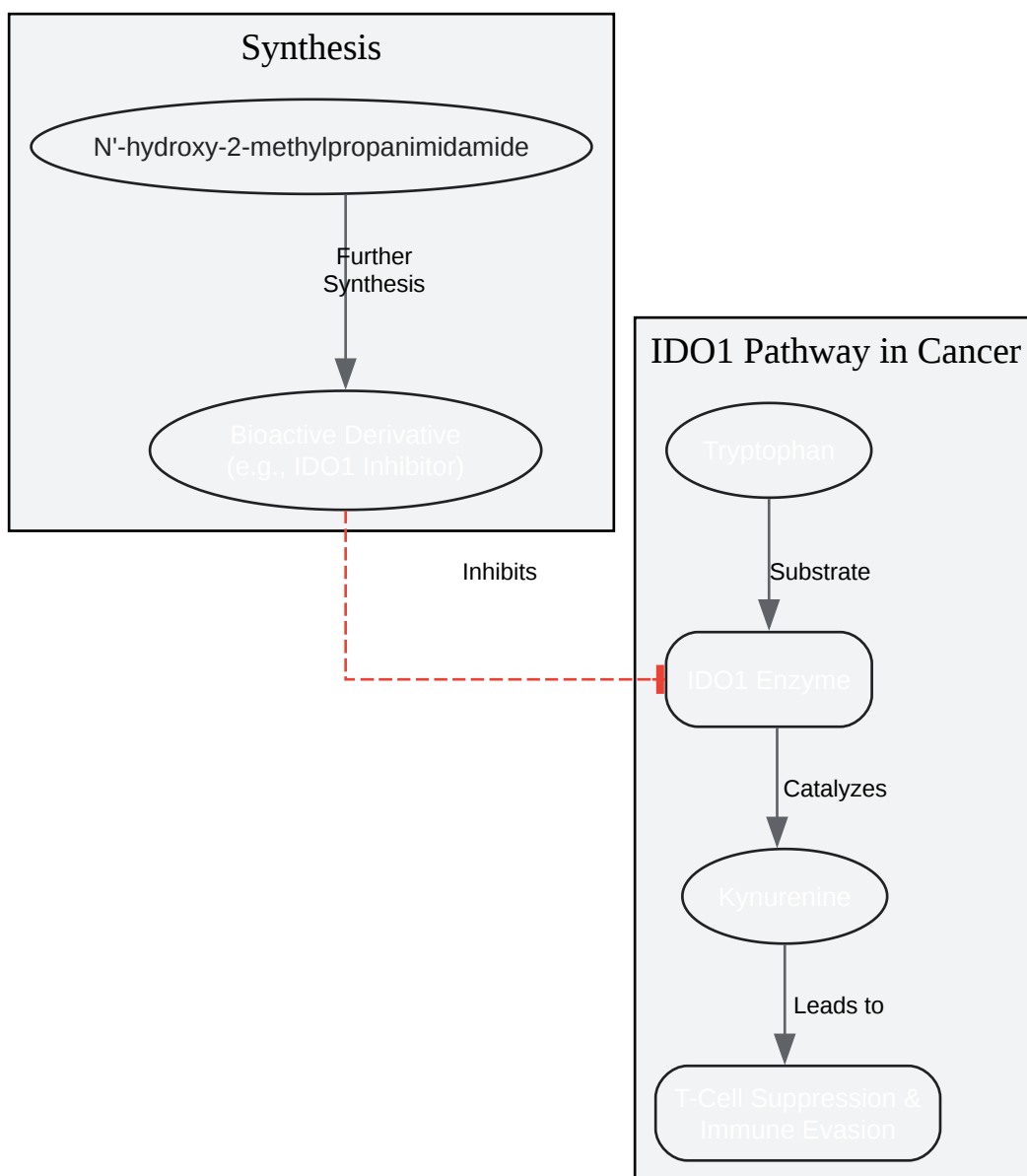


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Caption: Experimental workflow for the synthesis of **N'-hydroxy-2-methylpropanimidamide**.

Signaling Pathway Context

N'-hydroxy-2-methylpropanimidamide can serve as a precursor for compounds that may interact with various biological signaling pathways. For instance, derivatives of amidoximes are known to be inhibitors of enzymes like Indoleamine 2,3-dioxygenase (IDO1), which is involved in cancer immune evasion.



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Caption: Potential application of **N'-hydroxy-2-methylpropanimidamide** derivatives in the IDO1 signaling pathway.

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References

- 1. Human Metabolome Database: [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000725) [hmdb.ca]
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